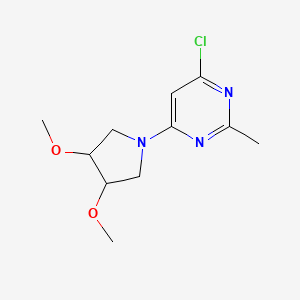
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine (4C6DPMP) is a synthetic pyrimidine derivative that has a wide range of applications in scientific research. It is a potent inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is a potential target for cancer therapy. 4C6DPMP has been used in a variety of research studies, including studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrimidine derivatives are crucial intermediates in the synthesis of anticancer drugs, as demonstrated in the study of the synthesis process for 4,6-dichloro-2-methylpyrimidine, an important precursor for dasatinib, an anticancer drug (Guo Lei-ming, 2012).
- The structural and conformational analysis of pyrimidine derivatives is critical for understanding their biological properties, as shown in the study of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer. These studies confirm computationally predicted restricted rotation, which can influence molecular interaction with biological targets (Odell et al., 2007).
Molecular Modeling and Pharmacological Studies
- Molecular modeling techniques have been applied to pyrimidine derivatives to understand their transport properties and biological activities. For example, the study on herbicidal pyrrole dicarboxylates highlighted the importance of molecular conformation and intramolecular hydrogen bonding in determining biological activity (Andrea et al., 1990).
- Pyrimidine derivatives have also been explored for their nonlinear optical (NLO) properties, which have significant applications in materials science and optoelectronic devices. The study on thiopyrimidine derivatives provided insights into their electronic and NLO properties through DFT/TDDFT and experimental analysis (Hussain et al., 2020).
Synthetic Methodologies
- Novel synthetic methodologies for pyrimidine derivatives are continuously being developed, demonstrating their versatility and importance in organic synthesis. For instance, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester showcases advanced techniques for constructing pyrimidine-based molecules with potential pharmacological activities (Ji, 2006).
Mecanismo De Acción
Target of Action
Compound 17 also exhibited promising cytotoxic effects against HePG2 and PACA2 cells .
Mode of Action
The molecular docking study revealed that compounds 14a and 17 have promising binding affinities against Bcl2 anti-apoptotic protein. Additionally, at the gene expression level, compounds 14a, 14b, and 18b up-regulated P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in MCF7 cells. At the protein level, compound 14b increased the activity of Caspase 8 and BAX, while decreasing Bcl2 activity in MCF7 cells. Compounds 16b and 18b induced apoptotic death in MCF7 cells, and 14a caused cell cycle arrest at the G1/S phase .
Action Environment
Environmental factors, such as pH, temperature, and cellular context, may influence the compound’s efficacy and stability. Specific details regarding the action environment remain to be explored .
Propiedades
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-7-13-10(12)4-11(14-7)15-5-8(16-2)9(6-15)17-3/h4,8-9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLYXBZSTZGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



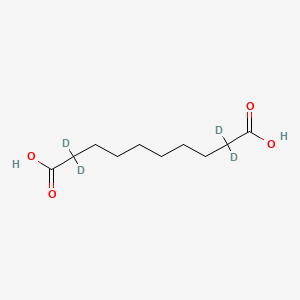
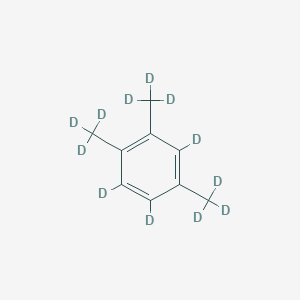
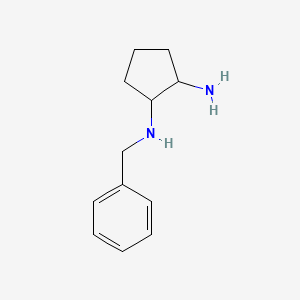
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
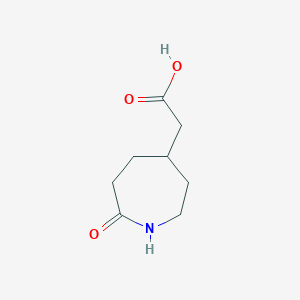
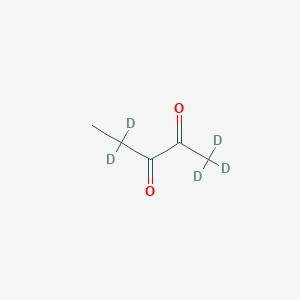
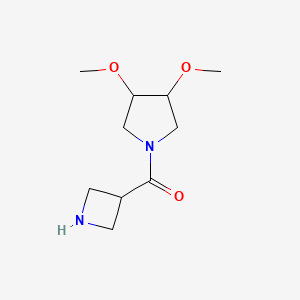

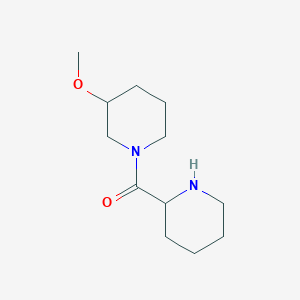
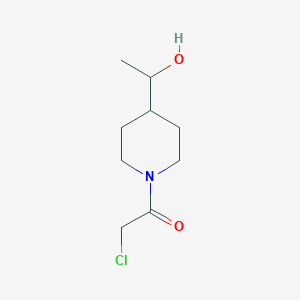


![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)